molecular formula C15H15NO B2431162 1-butylbenzo[cd]indol-2(1H)-one CAS No. 39273-39-7

1-butylbenzo[cd]indol-2(1H)-one

Cat. No. B2431162
CAS RN: 39273-39-7
M. Wt: 225.291
InChI Key: ZSBAMLODXHIFFD-UHFFFAOYSA-N
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Description

1-Butylbenzo[cd]indol-2(1H)-one is a chemical compound . It is also referred to as naphtholactam . It has been used in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog, a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor .


Synthesis Analysis

The synthesis of this compound involves several steps . The reaction conditions include the use of sodium hydroxide and butyltrialkylammonium nitrate at 90℃ for approximately 0.33 hours . Other synthesis methods involve the use of sodium hydroxide in 1-methyl-pyrrolidin-2-one and water at 50℃ for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H15NO . The InChI key for this compound is ZSBAMLODXHIFFD-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound has been used as a reactant in photo-Fries rearrangement . It has also been used in the preparation of potential antitumor agents and in the synthesis of inhibitors of thymidylate synthase .

Scientific Research Applications

Self-Assembly Directed by Hydrogen Bonding

  • The interaction of compounds like 1-butylbenzo[cd]indol-2(1H)-one in the formation of molecular arrays has been explored. Research shows that these compounds can form layered molecular arrays through hydrogen bonding, demonstrating their potential in the self-assembly of nanostructures (Armstrong et al., 2002).

Material Science and Organic Light Emitting Diodes (OLEDs)

  • This compound derivatives have been used in the development of new materials for OLEDs. A study highlighted their utility in creating efficient green and red phosphorescent OLEDs, indicating their significance in the field of advanced electronic materials (Chen et al., 2017).

Synthesis of Biological and Pharmaceutical Cores

  • In pharmaceutical research, this compound is instrumental in the synthesis of nitrogen-containing heterocyclic compounds. These compounds serve as biological and pharmaceutical cores, highlighting the chemical's relevance in drug design and synthesis (Wang et al., 2018).

Targeting Autophagy in Cancer Treatment

  • Targeting autophagy, a cellular process, is a promising strategy in cancer therapy. This compound has been identified as a novel scaffold that targets Atg4B, an enzyme involved in autophagy. This discovery is significant in the development of new cancer treatments (Quintana et al., 2019).

Metal-Organic Frameworks and Luminescence

  • The compound has been used in the synthesis of new luminescent metal-organic frameworks (MOFs). These MOFs have potential applications in fluorescent sensing and selective dye adsorption, indicating the compound's role in environmental sensing and purification technologies (Tong et al., 2018).

properties

IUPAC Name

1-butylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-3-10-16-13-9-5-7-11-6-4-8-12(14(11)13)15(16)17/h4-9H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAMLODXHIFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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